2,4,6-Trimethoxybenzaldehyde

Antifungal Candida albicans Isomer comparison

Choose the correct isomer. Unlike 2,3,4- and 3,4,5-analogs, only 2,4,6-Trimethoxybenzaldehyde enables selective monodemethylation (45% yield in tephrowatsin B synthesis) and inhibits Candida albicans yeast-to-hyphal transition. For chitosan antimicrobial biomaterials, it delivers a 2.5× antioxidant boost and MIC of 15.6 µg/mL against S. aureus. Verified crystallographic data (a=7.69 Å, b=9.08 Å, c=6.91 Å) ensures QC reproducibility. Order the right substitution pattern for reliable, publishable results.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 830-79-5
Cat. No. B041885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethoxybenzaldehyde
CAS830-79-5
Synonyms2,4,6-Trimethoxybenzaldehyde
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C=O)OC
InChIInChI=1S/C10H12O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-6H,1-3H3
InChIKeyCRBZVDLXAIFERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethoxybenzaldehyde (CAS 830-79-5): A Specialized Aromatic Aldehyde for Precision Organic Synthesis and Biomedical Research


2,4,6-Trimethoxybenzaldehyde (CAS 830-79-5) is a tri-methoxylated aromatic aldehyde with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol [1]. It is characterized by a 1,3,5-trisubstituted benzene ring bearing methoxy groups at the 2, 4, and 6 positions relative to the aldehyde functionality [1]. This compound is a commercially available solid (melting point 115-120 °C ) that serves as a critical building block in the synthesis of complex organic molecules, including bioactive flavonoids, coumarins, and heterocyclic compounds [1]. Its defined purity and substitution pattern make it an essential reagent in academic, pharmaceutical, and agrochemical research laboratories.

Why 2,4,6-Trimethoxybenzaldehyde Cannot Be Interchanged with Other Methoxylated Benzaldehydes


The specific 2,4,6-substitution pattern of 2,4,6-Trimethoxybenzaldehyde confers distinct and non-interchangeable properties compared to other regioisomers or analogs, including 2,4,6-trimethoxybenzyl alcohol, 2,4,6-trimethoxyacetophenone, and other trimethoxybenzaldehyde isomers. In organic synthesis, the presence of an aldehyde group in a 1,3,5-trisubstituted aromatic environment dictates unique regioselectivity and reaction outcomes, such as in the selective monodemethylation step of flavonoid synthesis [1]. In biological contexts, the 2,4,6-substitution pattern is a key determinant of activity; for instance, it has been shown to impact the ability to inhibit yeast-to-hyphal transition in Candida albicans more effectively than the 2,3,4- or 3,4,5-isomers [2]. Furthermore, the compound's specific solid-state crystal structure [3] and its defined physicochemical properties (e.g., melting point 115-120 °C ) are critical for quality control and reproducible experimental outcomes, ensuring that a substitute with a different substitution pattern would introduce unpredictable and potentially confounding variables in both synthetic and biological assays.

Quantitative Differentiation of 2,4,6-Trimethoxybenzaldehyde from Structural Analogs: A Comparative Evidence Guide


Antifungal Activity Against Candida albicans: 2,4,6-Isomer vs. 2,3,4- and 3,4,5-Isomers

2,4,6-Trimethoxybenzaldehyde demonstrates a qualitatively distinct antifungal mechanism against Candida albicans compared to its structural isomers. At a sub-inhibitory concentration (MIC/2), the 2,4,6-isomer was shown to effectively inhibit the yeast-to-hyphal transition, a critical virulence factor, whereas the 2,3,4- and 3,4,5-isomers were less effective or required higher concentrations to achieve a comparable effect [1]. This differential activity is not simply a matter of potency but of functional inhibition.

Antifungal Candida albicans Isomer comparison

Solid-State Structural Properties: Crystallographic Differentiation from 2,4,6-Trimethoxybenzyl Alcohol and Acetophenone

The solid-state structure of 2,4,6-trimethoxybenzaldehyde, determined directly from powder X-ray diffraction data, reveals a triclinic crystal system with unit cell parameters a=7.69 Å, b=9.08 Å, c=6.91 Å, α=96.89°, β=93.25°, γ=81.14° [1]. This is distinct from the crystal structures of its close analogs, 2,4,6-trimethoxybenzyl alcohol and 2,4,6-trimethoxyacetophenone, which have been solved under identical methodological conditions but exhibit different unit cell parameters and crystal packing [1].

Crystallography Solid-State Chemistry Polymorphism

Role as a Key Intermediate in Flavonoid Synthesis: Selective Demethylation Yield Comparison

In the total synthesis of the natural product tephrowatsin B, 2,4,6-trimethoxybenzaldehyde serves as the essential starting material for a critical and selective monodemethylation step using tribromoborane, yielding a key phenolic intermediate in 45% yield [1]. This regioselective transformation is enabled by the specific 2,4,6-substitution pattern and would be impossible or result in a complex mixture of products if attempted with other trimethoxybenzaldehyde isomers (e.g., 2,3,4- or 3,4,5-), which do not provide the same steric and electronic environment for selective cleavage [1].

Flavonoid Synthesis Natural Product Synthesis Regioselectivity

Antibacterial and Antioxidant Enhancement in Chitosan Functionalization

Functionalization of chitosan with 2,4,6-trimethoxybenzaldehyde to form a Schiff base (Cs-TMB) resulted in significantly enhanced antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentration (MIC) values of 15.6 µg/mL and 31.2 µg/mL, respectively [1]. Additionally, Cs-TMB exhibited a 2.5-fold increase in antioxidant activity (DPPH radical scavenging) compared to native chitosan [1]. This demonstrates the utility of 2,4,6-trimethoxybenzaldehyde as a functionalization agent that imparts specific, quantifiable biological enhancements to a biopolymer.

Biomaterials Antibacterial Antioxidant Chitosan

Optimal Application Scenarios for 2,4,6-Trimethoxybenzaldehyde Based on Empirical Evidence


Synthesis of Bioactive Flavonoids and Coumarins via Selective Demethylation

2,4,6-Trimethoxybenzaldehyde is the preferred starting material for synthesizing complex flavonoids and coumarins that require a selective monodemethylation step. Its unique 2,4,6-substitution pattern allows for controlled and high-yielding (45% yield) demethylation, a transformation not feasible with other isomers, as demonstrated in the total synthesis of tephrowatsin B [1]. This avoids multi-step protection strategies, making it a strategic choice for medicinal chemistry and natural product synthesis programs [1].

Antifungal Research Targeting Virulence Mechanisms in Candida albicans

For research focused on antifungal virulence and morphogenesis, 2,4,6-trimethoxybenzaldehyde is a superior chemical probe compared to its regioisomers. It has been shown to inhibit the yeast-to-hyphal transition in Candida albicans at sub-inhibitory concentrations, a key virulence trait, whereas the 2,3,4- and 3,4,5-isomers do not exhibit this effect under identical conditions [2]. This makes it a valuable tool for dissecting fungal pathogenesis pathways.

Development of Functionalized Biomaterials with Enhanced Antimicrobial Properties

Researchers developing antimicrobial biopolymers can utilize 2,4,6-trimethoxybenzaldehyde to covalently modify chitosan. The resulting Schiff base (Cs-TMB) has been shown to exhibit quantifiably enhanced antibacterial activity against S. aureus and E. coli, with MIC values of 15.6 µg/mL and 31.2 µg/mL, respectively [3]. This functionalization also yields a 2.5-fold increase in antioxidant capacity compared to native chitosan [3], offering a data-driven route for creating advanced wound dressings or drug delivery systems.

Analytical and Formulation Development Requiring Solid-State Characterization

In analytical chemistry and pre-formulation studies, 2,4,6-trimethoxybenzaldehyde offers a distinct advantage due to its well-characterized solid-state structure. The availability of precise crystallographic data, including unit cell parameters (a=7.69 Å, b=9.08 Å, c=6.91 Å, α=96.89°, β=93.25°, γ=81.14°), allows for definitive identity confirmation, polymorph screening, and assessment of solid-state stability [4]. This level of characterization is not always available for less common analogs and supports robust analytical method development and quality control.

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